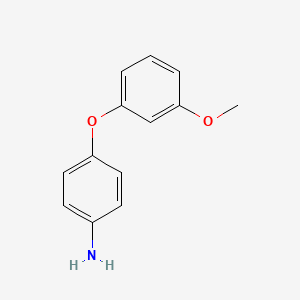

4-(3-Methoxyphenoxy)aniline

Description

Contextualization within Aniline (B41778) and Phenoxy Derivative Research

Aniline and its derivatives are foundational compounds in organic chemistry, recognized for their versatility in synthesis and their presence in numerous pharmaceuticals and functional materials. cresset-group.com The aniline moiety, an amino group attached to a benzene (B151609) ring, serves as a crucial building block for dyes, polymers, and a wide array of biologically active molecules. cresset-group.com However, the potential for metabolic instability or toxicity in some aniline-containing compounds often drives research into creating bioisosteric replacements to improve pharmacological properties. cresset-group.com

Similarly, phenoxy derivatives, characterized by a phenyl ring linked to an oxygen atom, are significant pharmacophores with diverse biological activities. nih.gov The diaryl ether linkage is a common structural motif in natural products and synthetic compounds, contributing to molecular stability and influencing binding affinity to biological targets. Research on phenoxy derivatives has yielded compounds with anti-inflammatory, anti-nociceptive, anti-mycobacterial, and anti-cancer properties. nih.gov

Significance in Contemporary Chemical and Biological Sciences

The primary significance of 4-(3-Methoxyphenoxy)aniline in contemporary research lies in its role as a versatile chemical intermediate and building block. calpaclab.com It is not typically studied for its own end-point biological activity but is rather utilized in the synthesis of more complex molecules with specific functions. Its chemical structure provides reactive sites—the amino group on the aniline ring and the aromatic rings themselves—that allow for further functionalization.

In the field of materials science, derivatives of this compound are precursors for high-performance polymers. For instance, anilines with phenoxy groups can be converted into diazonium salts, which are then hydrolyzed to produce m-aryloxy phenols. encyclopedia.pub These phenols are key components in the manufacture of functional plastics, such as polyimide resins. encyclopedia.pub

In medicinal chemistry, the scaffold of this compound is a valuable starting point for the development of novel therapeutic agents. Researchers have used this and structurally similar compounds to synthesize libraries of derivatives for screening against various biological targets. nih.gov For example, 4-(3-methoxyphenoxy)benzaldehyde, a closely related aldehyde derivative, was used in a Grignard reaction to produce an intermediate alcohol for further synthesis. encyclopedia.pub The phenoxy aniline core is present in molecules designed as inhibitors of neuronal calcium ion channels, highlighting its utility in neuroscience drug discovery. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13NO2 | nih.govaobchem.com |

| Molecular Weight | 215.25 g/mol | calpaclab.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 56705-86-3 | nih.govaobchem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | sigmaaldrich.com |

| Topological Polar Surface Area | 44.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Overview of Research Trajectories

Current and future research involving this compound and its analogs is proceeding along several key trajectories. A major focus is its continued use as a scaffold in drug discovery to generate novel molecules with finely tuned pharmacological profiles. cresset-group.com By performing reactions such as N-alkylation or acylation on the aniline's amino group, or by introducing additional substituents to the aromatic rings, chemists can create diverse libraries of compounds. google.com These libraries are then screened for activity against a range of biological targets, including enzymes and receptors. nih.gov For example, research into fentanyl analogs has utilized a (3-methoxyphenoxy)methyl group in the synthesis of new compounds to test their affinity for opioid and sigma-1 receptors. scielo.br

Another significant research direction involves the synthesis of heterocyclic systems. Phenoxy anilines can be used as starting materials to construct more complex ring systems, such as pyrido[1,2-a]pyrimidines, which are of interest for their potential chemical and biological activities. jocpr.com

Furthermore, the exploration of phenoxy aniline derivatives as COX-II inhibitors for anti-inflammatory applications represents a promising area of investigation. acs.org The structural motif is being incorporated into various molecular frameworks, including pyrazoles and oxadiazoles, to develop selective and potent anti-inflammatory agents. acs.org The overarching goal of these research trajectories is to leverage the unique structural and chemical properties of the this compound core to develop new functional materials and next-generation therapeutic agents. nih.govencyclopedia.pub

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHIVXZAHWHPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355578 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-86-3 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-(3-Methoxyphenoxy)aniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl ethers like this compound. ontosight.airesearchgate.net This pathway involves the reaction of an activated aryl halide with a nucleophile, in this case, a phenoxide. The efficiency of this reaction is highly dependent on the nature of the reactants, the base, and the solvent system employed.

A common approach involves the reaction of a halogenated nitrobenzene, such as 2-bromo-4-fluoro-1-nitrobenzene (B1272181), with 3-methoxyphenol (B1666288). rsc.org The fluorine atom, being a good leaving group, is displaced by the phenoxide ion derived from 3-methoxyphenol. This reaction is typically carried out in the presence of a base which deprotonates the phenol, enhancing its nucleophilicity. The resulting nitroaromatic intermediate, 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, can then be converted to the target aniline (B41778). rsc.org

Another variation of this method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. researchgate.netwikipedia.org This method can be used to directly form the diaryl ether linkage. For instance, the coupling of 2-iodoaniline (B362364) with 4-methoxyphenol (B1676288) can be achieved using a copper(I) iodide catalyst in the presence of a suitable ligand and base.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-4-fluoro-1-nitrobenzene | 3-methoxyphenol | Cesium carbonate | Acetonitrile (B52724) | Room Temp | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | 84 | rsc.org |

| 4-chloronitrobenzene | Phenol | KOH | Not specified | >210 | p-nitrophenyl phenyl ether | Not specified | wikipedia.org |

| 2-iodoaniline | 4-methoxyphenol | CuI/DMEDA, Cs₂CO₃ | DMSO | 110 | 2-(4-Methoxyphenoxy)aniline | 68 | |

| 4-chloro-6-(methylthio)pyrimidine | 3-methoxyphenol | K₂CO₃ | DMF | 60 | 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine | Quantitative | nih.gov |

The choice of base and solvent is critical for the success of nucleophilic aromatic substitution reactions. researchgate.net Strong bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the phenol, thereby increasing its nucleophilicity. rsc.orgnih.govbeilstein-journals.org The selection of the base can significantly influence the reaction rate and yield.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently employed. rsc.org These solvents are effective at solvating the cation of the base, leaving the anionic nucleophile more reactive. The choice of solvent can also impact the reaction temperature required, with higher boiling point solvents like DMSO and DMF often used for less reactive substrates.

Reaction with Halogenated Aniline Derivatives and 3-Methoxyphenol

Reduction of Nitro Aromatic Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key step in one of the major routes to this compound. acs.org This method typically follows the initial nucleophilic aromatic substitution to form a nitro-substituted diaryl ether intermediate.

A widely used and cost-effective method for the reduction of nitroarenes is the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. researchgate.nettandfonline.comscispace.com For the synthesis of 2-bromo-4-(3-methoxyphenoxy)aniline, the corresponding nitro precursor is treated with iron powder and ammonium chloride in a mixture of solvents such as tetrahydrofuran, methanol (B129727), and water. rsc.org The reaction is typically heated to facilitate the reduction. rsc.org This method is valued for its chemoselectivity, often leaving other functional groups intact. researchgate.net

Table 2: Iron Powder Reduction of a Nitroaromatic Intermediate

| Starting Material | Reducing Agent/Additive | Solvent System | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | Iron powder, Ammonium chloride | Tetrahydrofuran/Methanol/Water (2:1:1) | 70 | 3 | 2-bromo-4-(3-methoxyphenoxy)aniline | rsc.org |

While iron powder is a common choice, other reducing agents can also be employed for the conversion of nitroarenes to anilines. These include other metals in acidic media, such as tin and zinc. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is another effective method. longdom.org Additionally, reagents like sodium borohydride (B1222165) in the presence of a catalyst or stannous chloride have been utilized for this transformation. scispace.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Iron Powder Reduction of Nitrobenzene Intermediates

Formation of Hydrochloride Salts for Research Applications

In many research contexts, the free base form of an aniline, such as this compound, is converted into its hydrochloride salt. This transformation is not a step in the primary synthesis of the compound itself but is a critical post-synthesis processing step to enhance its utility. The primary reason for forming the hydrochloride salt is to improve the compound's stability, crystallinity, and handling properties.

The process typically involves treating the purified aniline free base with hydrochloric acid (HCl) in a suitable solvent, such as methanol or an ethereal solution. This acid-base reaction protonates the amine group (-NH2) to form an ammonium salt (-NH3+Cl-). This ionic character generally increases the compound's melting point and enhances its solubility in aqueous media, which can be advantageous for certain biological assays. The resulting salt is often a crystalline solid that is easier to weigh, store, and handle compared to the parent amine, which may be an oil or a less stable solid.

Advanced Synthetic Approaches and Conditions

To meet the demands of modern chemical research and industrial production, advanced synthetic methods are employed to increase efficiency, reduce reaction times, and improve yields. These approaches often align with the principles of green chemistry by minimizing solvent use and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including those used to produce phenoxy aniline structures. For reactions like nucleophilic aromatic substitution, which are fundamental to forming the ether linkage in this compound, microwave irradiation can dramatically reduce reaction times from several hours to as little as 10-30 minutes. This rapid heating is achieved by using a solvent that absorbs microwave energy efficiently, with temperatures often reaching 120–160 °C.

The benefits extend beyond speed; microwave-assisted procedures can also lead to higher reaction yields compared to conventional heating methods. bibliotekanauki.pl The choice of substituents on the aniline ring can influence the reaction yield under microwave conditions, a factor that allows for fine-tuning the synthesis of various derivatives. bibliotekanauki.pl

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours rsc.org | Minutes (10-30 min) |

| Temperature | Often requires high temperatures wikipedia.org | Controlled high temperatures (120-160°C) |

| Efficiency | Standard yields | Often improved yields bibliotekanauki.pl |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

Solvent-free, or solid-state, reactions represent another advanced synthetic strategy that aligns with green chemistry principles. This approach involves the direct heating of reagents in the absence of a solvent. Such conditions have been reported for aromatic substitution reactions similar to those used in the synthesis of this compound. bibliotekanauki.pl While this method is environmentally advantageous due to the elimination of solvent waste, it may result in lower yields compared to solvent-based methods. However, when combined with microwave irradiation, solvent-free reactions can be highly effective, offering both speed and reduced environmental impact. bibliotekanauki.pl

Solid-phase synthesis is a technique where molecules are tethered to an insoluble solid support (resin) while chemical modifications are performed. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired molecule attached to the resin. While this compound itself is not the solid support, it can be utilized as a key reagent in this technique.

Specialized resins, such as those containing a (4-formyl-3-methoxyphenoxy) group, are designed for this purpose. researchgate.netchimia.chsoton.ac.uk An amine like this compound can be attached to such a resin. For example, it can be immobilized via reductive amination, where the aniline's amino group reacts with the resin's aldehyde group. researchgate.netnih.gov Once anchored, further reactions can be carried out on other parts of the molecule. Finally, the modified product is cleaved from the resin to yield the purified compound. This traceless synthesis approach leaves no auxiliary functional groups in the final product. researchgate.net

The synthesis of this compound and its subsequent use in creating more complex derivatives heavily rely on powerful cross-coupling reactions. These reactions are fundamental for forming the carbon-oxygen (C-O) ether bond and for attaching new moieties to the aniline's nitrogen atom (C-N bonds).

Ullmann Condensation: This is a classical copper-catalyzed method for creating aryl ethers (C-O coupling) and aryl amines (C-N coupling). wikipedia.orgscribd.com The synthesis of this compound can be achieved by coupling an appropriate aryl halide with 3-methoxyphenol in the presence of a copper catalyst. While traditional Ullmann reactions required harsh conditions with high temperatures (often over 200°C), modern protocols use soluble copper catalysts with ligands that allow the reaction to proceed under milder conditions. wikipedia.orgsmolecule.com

Buchwald-Hartwig Amination: Representing a major advancement in C-N bond formation, this palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides under relatively mild conditions. smolecule.comuit.no The aniline group of this compound can serve as the nucleophile in Buchwald-Hartwig reactions to synthesize a wide array of N-aryl derivatives. The reaction is highly valued in the pharmaceutical industry for its reliability and broad applicability. uit.no

The utility of this compound as a building block is demonstrated by its use in the synthesis of various heterocyclic derivatives, such as quinazolinones and thiadiazols. smolecule.com

Solid-Phase Synthesis Applications

Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, often involving the formation and subsequent transformation of a key nitro-intermediate. A common route involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

A well-documented pathway begins with a nucleophilic aromatic substitution between a starting material like 2-bromo-4-fluoro-1-nitrobenzene and 3-methoxyphenol. rsc.org In this step, the phenoxide ion acts as a nucleophile, displacing the fluoride (B91410) from the activated nitroaromatic ring to form 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene. This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. smolecule.com The resulting nitro-ether intermediate can be isolated and characterized. For instance, its identity has been confirmed using techniques like Gas Chromatography-Mass Spectrometry (GCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Table 2: Synthetic Steps and Intermediate Characterization

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Characterization | Source |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-bromo-4-fluoro-1-nitrobenzene, 3-methoxyphenol, Cs2CO3, acetonitrile, room temp, 12h | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | GCMS, 1H NMR | rsc.org |

| 2 | Nitro Group Reduction | Iron powder, NH4Cl, THF/Methanol/Water, 70°C, 3h | 2-bromo-4-(3-methoxyphenoxy)aniline | - | rsc.org |

The crucial second step is the reduction of the nitro group (-NO2) to an amine group (-NH2). This is frequently accomplished using iron powder in the presence of an acid promoter like ammonium chloride in a mixed solvent system. rsc.org This classic reduction method is effective and yields the desired aniline, which can then be purified. Other reduction methods are also available.

The mechanisms of the coupling reactions are also well-studied. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. smolecule.comuit.no The Ullmann condensation is understood to involve the formation of copper(I) intermediates which then react with the aryl halide. scribd.com

Mechanistic Pathways of Aryloxy Aniline Formation

The formation of the diaryl ether bond in aryloxy anilines is typically achieved through nucleophilic aromatic substitution reactions. The most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which, while used for C-N bond formation, has principles applicable to C-O bond formation as well.

The Ullmann condensation is a classic method for forming diaryl ethers. In the context of synthesizing a precursor to this compound, this would involve the reaction of an activated aryl halide with a phenoxide. For instance, 4-chloronitrobenzene could react with 3-methoxyphenoxide. The mechanism proceeds through a copper-catalyzed pathway. Initially, an active Cu(I) species is generated from a copper salt precursor. This Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III) intermediate. Subsequently, the phenoxide (Ar'-O⁻) coordinates with the copper center, followed by reductive elimination to yield the diaryl ether (Ar-O-Ar') and regenerate the Cu(I) catalyst. The nitro group can then be reduced to the aniline.

A more modern alternative is the palladium-catalyzed Buchwald-Hartwig coupling reaction. While renowned for C-N bond formation, related systems are used for C-O coupling. The catalytic cycle for diaryl ether formation typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the alkoxide or phenoxide to the palladium center and subsequent reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The choice of ligands, such as bulky, electron-rich phosphines, is critical for the efficiency of this cycle.

| Reaction | Catalyst | Typical Reactants | Key Mechanistic Steps |

| Ullmann Condensation | Copper (Cu) | Aryl Halide, Phenol | Oxidative Addition, Coordination, Reductive Elimination |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Aryl Halide/Triflate, Phenol | Oxidative Addition, Ligand Exchange, Reductive Elimination |

Hydrolysis of Diazonium Salts in Aryloxy Phenol Synthesis

The synthesis of one of the key precursors for this compound, namely 3-methoxyphenol, can be accomplished through the hydrolysis of a corresponding diazonium salt. This method involves the diazotization of an aromatic amine, followed by decomposition of the diazonium salt in water.

The process begins with the treatment of an arylamine, such as 3-methoxyaniline, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction forms an aryldiazonium salt (Ar-N₂⁺).

The subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt. The diazonium group (–N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), a very stable molecule. The mechanism of its replacement by a hydroxyl group is believed to proceed via an SN1-type pathway. The loss of N₂ gas from the aryldiazonium ion generates a highly reactive aryl cation. This cation is then rapidly attacked by a water molecule, acting as a nucleophile. A final deprotonation step yields the target phenol. The presence of a copper(I) catalyst, as in the Sandmeyer reaction, is not required for hydrolysis, though heating is essential.

Electrophilic Aromatic Substitution Potentials

The structure of this compound contains two aromatic rings with different substitution patterns, leading to distinct potentials for electrophilic aromatic substitution.

Ring A (Aniline Ring): This ring is substituted with a powerful activating group, the amino group (–NH₂), and an ether oxygen (–O–), which is also activating. The amino group is a strong ortho, para-director. The lone pair on the nitrogen atom significantly increases the electron density of the ring, particularly at the positions ortho and para to it. Since the para position is already occupied by the phenoxy group, electrophilic attack will be strongly directed to the positions ortho to the amino group (positions 2 and 6).

Ring B (Phenoxy Ring): This ring is substituted with a methoxy (B1213986) group (–OCH₃) and the ether linkage to the other ring. Both are ortho, para-directing and activating groups. The methoxy group directs incoming electrophiles to its ortho (position 2') and para (position 4') positions. The ether linkage also directs to its ortho and para positions. Therefore, the positions on this ring are activated towards electrophiles, with positions 2', 4', and 6' being the most likely sites of attack. The steric hindrance from the bulky diaryl ether linkage might influence the regioselectivity, potentially favoring the less hindered positions.

| Ring | Activating Group(s) | Directing Influence | Most Probable Substitution Sites |

| Aniline Ring | –NH₂, –OAr | Ortho, Para | Positions 2 and 6 |

| Phenoxy Ring | –OCH₃, –OAr' | Ortho, Para | Positions 2', 4', and 6' |

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes several oxidation and reduction pathways centered on its functional groups.

Oxidation: The primary site for oxidation is the aniline moiety. Anilines are notoriously susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of colored polymeric materials through radical coupling mechanisms. Stronger oxidants can convert the amino group into a nitroso (–NO) or nitro (–NO₂) group. The presence of the electron-donating phenoxy group can further enhance the susceptibility of the aniline ring to oxidative processes. The ether linkage and the methoxy group are generally stable to mild oxidation but can be cleaved under harsh oxidative conditions.

Reduction: The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium at high pressures and temperatures can reduce the aromatic rings to their corresponding cyclohexyl derivatives. This process, known as saturation, would convert this compound to 4-(3-methoxycyclohexyloxy)cyclohexylamine.

The diaryl ether bond itself can be cleaved under certain reductive conditions, a reaction known as etherolysis. This typically requires strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) or hydrogenolysis with a palladium catalyst. Cleavage would result in the formation of aniline and 3-methoxyphenol or related reduced products.

Biological Activity and Pharmacological Potential

Antimicrobial Research Applications

Derivatives of 4-(3-methoxyphenoxy)aniline have been explored for their ability to combat microbial growth. The broader class of phenoxy aniline (B41778) compounds has demonstrated activity against a spectrum of pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research into structurally similar compounds suggests that the phenoxy aniline framework is a promising backbone for antimicrobial agents. Studies have shown that related derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride have been effective against resistant bacterial strains . The related compound 2-(3-Methoxyphenoxy)aniline hydrochloride has shown inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . Furthermore, research on other aniline derivatives has indicated they are often more toxic toward Gram-positive bacteria than Gram-negative bacteria rsc.org.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of various aniline and diphenyl ether derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC). Although specific MIC values for this compound are not prominently documented, data from closely related compounds illustrate the potential of this structural class. For example, 2-(3-Methoxyphenoxy)aniline hydrochloride has reported MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli . Other research on different derivatives has identified varying levels of potency against different bacterial strains analis.com.my.

| Compound/Derivative | Bacterial Strain | MIC | Source |

|---|---|---|---|

| 2-(3-Methoxyphenoxy)aniline hydrochloride | Staphylococcus aureus | 32 - 128 µg/mL | |

| 2-(3-Methoxyphenoxy)aniline hydrochloride | Escherichia coli | 32 - 128 µg/mL | |

| Halogenated 4-methoxyphenyl-triazene derivative (o-Cl) | Escherichia coli | 82 ppm | analis.com.my |

| Halogenated 4-methoxyphenyl-triazene derivative (H) | Staphylococcus aureus | 87 ppm | analis.com.my |

Mechanistic Insights into Antimicrobial Action

The mechanisms through which phenoxy aniline derivatives exert their antimicrobial effects are thought to be multifaceted. One proposed mechanism for related compounds involves the disruption of bacterial cell functions, ultimately leading to cell death . The general structure of diphenyl ethers is also suggested to interfere with essential cellular processes required for microbial survival ontosight.ai. For mycobacteria, diphenyl ether structures may act as inhibitors of the enzyme InhA, a crucial component of the fatty acid synthesis pathway, which represents an alternative mechanism to that of some established antibiotics rsc.org.

Anticancer Activity Investigations

The this compound structure is a key component in several synthetic molecules investigated for their anticancer properties. These diphenyl ether derivatives have shown cytotoxic effects against various human cancer cell lines. nih.govhilarispublisher.com

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, A549)

In vitro studies have demonstrated that derivatives containing the this compound scaffold can inhibit the proliferation of various cancer cells. The related compound, 2-(3-Methoxyphenoxy)aniline hydrochloride, has shown cytotoxic effects against both HeLa (cervical cancer) and A549 (lung cancer) cell lines . Similarly, other complex derivatives have been tested against these and other cell lines, such as MCF-7 (breast cancer), showing a range of activities hilarispublisher.combiointerfaceresearch.com. For instance, a dinitro diphenyl ether derivative demonstrated notable inhibition of MCF-7 cell proliferation hilarispublisher.com. Some studies have also indicated that these compounds may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells mdpi.com.

IC50 Value Profiling in In Vitro Assays

The potency of the cytotoxic effects of these derivatives is measured by their half-maximal inhibitory concentration (IC50) values. While data for the parent compound is scarce, a range of IC50 values has been reported for its derivatives against several cancer cell lines. These values vary significantly depending on the specific modifications made to the parent structure. For example, a benzenesulfonanilide derivative incorporating this compound showed potent activity with an IC50 value of 33 nM in a progesterone (B1679170) receptor antagonism assay, indicating its potential to interfere with hormone-driven cancer pathways nih.gov. Other derivatives have shown direct cytotoxicity against cancer cells with IC50 values in the low micromolar range hilarispublisher.commdpi.com.

| Compound/Derivative | Cell Line/Target | IC50 Value | Source |

|---|---|---|---|

| 3-Chloro-4-(4-methoxyphenoxy)aniline | HeLa | 0.12 µM | |

| 2-(3-Methoxyphenoxy)aniline hydrochloride | HeLa | ~75 µg/mL | |

| 2-(3-Methoxyphenoxy)aniline hydrochloride | A549 | ~90 µg/mL | |

| Dinitro Diphenyl Ether Derivative (3b) | MCF-7 | 1.26 ± 0.84 µM | hilarispublisher.com |

| Benzenesulfonanilide Derivative (32) | Progesterone Receptor (PR) | 33 nM | nih.gov |

| 2,5-Diketopiperazine Derivative (11) | A549 | 1.2 µM | mdpi.com |

| 2,5-Diketopiperazine Derivative (11) | HeLa | 0.7 µM | mdpi.com |

Proposed Mechanisms of Action (e.g., Apoptosis Induction via Mitochondrial Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While direct studies on this compound are limited, research on its derivatives suggests a potential role in activating the intrinsic mitochondrial pathway of apoptosis.

One such derivative, the synthetic phenoxypyrimidine urea (B33335) compound AKF-D52, has been shown to trigger both caspase-dependent and -independent apoptotic cell death researchgate.net. The intrinsic pathway is often initiated by the activation of caspase-9, a process that can be triggered by Bir3 inhibitors, leading to a cascade of events culminating in cell death nih.gov. Furthermore, studies on the related compound 2-(4-Methoxyphenoxy)aniline indicate that it may induce apoptosis by modulating the levels of Bax and Bcl-2 proteins, which are critical regulators of the mitochondrial pathway . The activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases 9 and 3, is a recognized mechanism of action for certain anticancer drugs nih.govaging-us.com.

Enzyme Modulation and Receptor Interaction Studies

The interaction of this compound and its derivatives with various enzymes and cellular receptors is a key area of investigation, revealing their potential to modulate critical biological pathways.

Inhibition/Activation of Specific Enzymes

The core structure of this compound is present in molecules that have been shown to inhibit specific enzymes. For example, the related compound 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline has demonstrated inhibitory activity against c-Met kinase, a receptor tyrosine kinase often implicated in cancer progression .

Furthermore, derivatives of this compound have been identified as inhibitors of other enzymes. Aryl piperazinyl ureas that feature a 3-(4-methoxy-phenoxy) substituent have been shown to be inhibitors of fatty acid amide hydrolase (FAAH) nih.gov.

Modulation of Cellular Signaling Pathways (e.g., Proliferation, Apoptosis, Oxidative Stress)

Derivatives of this compound have been found to modulate key cellular signaling pathways involved in cancer development and progression. The synthetic phenoxypyrimidine urea derivative, AKF-D52, has been shown to influence the Hippo and PI3K signaling pathways researchgate.net. The Hippo pathway plays a crucial role in regulating organ size and suppressing tumors, while the PI3K pathway is central to cell growth, proliferation, and survival.

Additionally, the structurally related compound 4-(4-methoxyphenoxy)naphthalene-1,2-dione has been associated with the suppression of the NF-κB and MAPK signaling pathways, both of which are critical in inflammatory responses and cell survival acs.orgnih.gov. The modulation of these pathways can impact cellular processes such as proliferation and apoptosis.

Progesterone Receptor Antagonism Studies with Derivatives

Derivatives of this compound have been specifically designed and synthesized as progesterone receptor (PR) antagonists. In one study, this compound was used as a starting material to create a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives nih.gov. These compounds were evaluated for their ability to antagonize the progesterone receptor, a key target in the treatment of various conditions, including certain types of cancer and gynecological disorders nih.gov. The benzenesulfonanilide skeleton was identified as a novel scaffold for PR antagonists nih.gov.

| Compound Type | Starting Material | Activity |

| N-(4-phenoxyphenyl)benzenesulfonamide derivatives | This compound | Progesterone Receptor Antagonism nih.gov |

Cyclooxygenase (COX) Inhibitory Activities of Related Compounds

Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.

A study on new thiazole (B1198619) carboxamide derivatives, some of which incorporate a methoxyphenyl group, demonstrated inhibitory activity against both COX-1 and COX-2 enzymes acs.orgresearchgate.net. The in vitro COX inhibition assay revealed that these compounds could be potential candidates for the development of new anti-inflammatory agents acs.orgresearchgate.netnih.gov. The development of selective COX-2 inhibitors is a significant area of research due to the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs nih.gov.

| Compound Class | Enzyme Target | Activity |

| Thiazole carboxamide derivatives | COX-1 and COX-2 | Inhibitory Activity acs.orgresearchgate.net |

| Isoxazole derivatives | COX-2 | Selective Inhibitory Activity nih.gov |

Sigma-1 Receptor Affinity in Opioid Derivatives

The sigma-1 receptor (σ1R) has been identified as a significant target in the development of novel analgesics, particularly for its role in modulating opioid signaling. cnr.it Antagonism of the σ1R can potentiate opioid-induced analgesia, suggesting that compounds with dual affinity for opioid receptors and σ1R could be effective painkillers with potentially fewer side effects. cnr.itresearchgate.net

In this context, derivatives of this compound have been synthesized and evaluated for their binding affinity to both mu-opioid receptors (MOR) and sigma-1 receptors. semanticscholar.org A study focused on creating fentanyl analogs incorporated the 3-methoxyphenoxy moiety to explore its impact on receptor affinity. semanticscholar.orgscielo.br Specifically, the compound 1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-one (compound 4d in the study) was synthesized as an intermediate in the creation of more complex fentanyl derivatives. semanticscholar.orgscielo.br

Subsequent derivatives were tested for their binding affinity. The research identified that while some of the synthesized fentanyl-triazole compounds displayed moderate affinity for the MOR, their affinity for the σ1R was also significant. semanticscholar.org For instance, the most active analog in the series, compound 6d , which incorporates the core structure derived from this compound, exhibited a half-maximal inhibitory concentration (IC50) of 1.9 µM for the mu-opioid receptor and 6.9 µM for the sigma-1 receptor. semanticscholar.org

This line of research underscores the relevance of the 3-methoxyphenoxy aniline scaffold in designing bifunctional ligands that target both opioid and sigma-1 receptors. researchgate.net The structural features of such compounds are critical, as the requirements for high affinity at sigma receptors can differ significantly from those for classical opiate receptors. nih.gov Generally, higher lipophilicity in N-substituents tends to increase sigma receptor affinity. nih.gov

| Compound Name | Receptor Target | IC50 (µM) |

| Derivative 6d | Mu-Opioid Receptor (MOR) | 1.9 |

| Derivative 6d | Sigma-1 Receptor (σ1R) | 6.9 |

Anti-inflammatory Properties of Analogous Structures

While direct studies on the anti-inflammatory properties of this compound are limited, research into structurally analogous compounds reveals a potential for this chemical family to exhibit anti-inflammatory effects. The mechanism of action for these related compounds often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

For example, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov In this study, 4-(2-methoxyphenoxy)aniline, a positional isomer of the subject compound, was used as a starting material to synthesize N-(4-(2-methoxyphenoxy)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide. nih.gov The resulting derivatives showed potent inhibitory activity against both COX-1 and COX-2, with the most effective compound exhibiting an IC50 of 0.191 µM against COX-2. nih.gov

Another study investigated a series of 1,3,4-trisubstituted pyrazoles for anti-inflammatory and analgesic activities. acs.org One of the highly potent compounds identified was 4-(1-(3-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)aniline, which, although more complex, shares the core aniline structure. acs.org These compounds were found to be significantly more potent than the standard drug Celecoxib. acs.org

Furthermore, research on 1-(3-(4-methoxyphenoxy)phenyl)guanidine (B1511413) nitrate (B79036), which features a methoxyphenoxy group, has pointed to its potential as an anti-inflammatory agent. smolecule.com Studies on other related structures, such as 4-(4-methoxyphenoxy)naphthalene-1,2-dione, have shown that their anti-inflammatory activity is linked to the suppression of the NF-κB and MAPK signaling pathways. acs.org These findings suggest that the methoxyphenoxy aniline scaffold is a promising framework for developing new anti-inflammatory agents. google.com.pg

| Analogous Compound Class | Mechanism/Target | Finding |

| Thiazole Carboxamide Derivatives | COX-1/COX-2 Inhibition | Potent inhibition, with one derivative showing a COX-2 IC50 of 0.191 µM. nih.gov |

| Pyrazole Derivatives | Anti-inflammatory Activity | Some derivatives were 25 times more potent than Celecoxib. acs.org |

| Guanidine Derivatives | Anti-inflammatory Activity | 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate studied as a potential anti-inflammatory agent. smolecule.com |

| Naphthalene-1,2-dione Derivatives | NF-κB and MAPK Suppression | Inhibition of cytokine release linked to suppression of these pathways. acs.org |

Antioxidant Research Relevance

The methoxyphenoxy moiety present in this compound is a feature found in many compounds known for their antioxidant properties. Phenolic compounds, in general, are recognized for their ability to scavenge free radicals, a key aspect of antioxidant activity. researchgate.net

Research into analogous structures supports the potential relevance of this compound in antioxidant studies. For instance, 4-(4-methoxyphenoxy)aniline, an isomer, has been used as a precursor in the synthesis of novel dianthrones, which are investigated for their potential antioxidant activities. lookchem.com

In a different study, various pyrido[1,2-a]pyrimidine (B8458354) derivatives were synthesized from substituted phenols, including p-methoxy phenol, and evaluated for their antioxidant capabilities. arabjchem.org The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard method for screening the ability of a compound to act as a free radical scavenger. arabjchem.org

The structural element of a methoxy (B1213986) group on a phenyl ring is common in well-known natural antioxidants like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid). researchgate.net The mechanism of action for such compounds often involves hydrogen atom transfer from a hydroxyl group, but radical addition is also a possible pathway for stabilizing free radicals. researchgate.net The presence of the methoxy group can modulate the electronic properties of the aromatic ring, influencing the compound's ability to donate an electron or hydrogen atom to neutralize a radical species. While direct experimental data on the antioxidant capacity of this compound is not prominent, the activity of its structural relatives provides a strong rationale for its inclusion in antioxidant research.

Investigation of Biological Targets and Pathways

The chemical scaffold of this compound and its analogs has been implicated in the modulation of several important biological targets and signaling pathways, spanning from neuroscience to oncology.

Key Investigated Targets and Pathways:

Opioid and Sigma Receptors: As detailed previously, derivatives of this compound have been specifically designed to target the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). researchgate.netsemanticscholar.org This dual-target approach is a strategy aimed at developing analgesics with improved efficacy and side-effect profiles. researchgate.net

Cyclooxygenase (COX) Enzymes: Structurally related compounds, particularly isomers like 4-(2-methoxyphenoxy)aniline, have been used to synthesize potent inhibitors of COX-1 and COX-2 enzymes. nih.gov These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

Cancer-Related Pathways:

Hippo and PI3K Signaling: In the search for new anticancer agents, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to the development of flavan (B184786) derivatives. researchgate.net One promising compound from this research was found to induce apoptosis and cell cycle arrest by modulating key proteins in the Hippo signaling pathway (increasing LATS1 and p-mob1/mob1) and inhibiting the PI3K/mTOR pathway. researchgate.net

Cell Cycle Regulation: The analog 2-(3-Methoxyphenoxy)-4-methylaniline has been investigated for its anticancer effects, with research suggesting it may inhibit cancer cell proliferation by targeting proteins involved in cell cycle regulation. evitachem.com

Inflammatory Pathways (NF-κB and MAPK): Beyond COX inhibition, analogs such as 4-(4-methoxyphenoxy)naphthalene-1,2-dione have been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways, which are crucial regulators of cytokine production. acs.org

This diverse range of biological targets highlights the versatility of the methoxyphenoxy aniline structure as a pharmacophore for interacting with various biological systems.

Structure Activity Relationship Sar and Derivative Studies

Design and Synthesis of 4-(3-Methoxyphenoxy)aniline Derivatives

The synthesis of derivatives based on the this compound scaffold employs a range of established and innovative organic chemistry reactions. The primary aim is to create new chemical entities with potentially enhanced or novel biological properties.

Modification of the primary amine group on the aniline (B41778) ring is a common strategy to explore SAR. N-substitution can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

One approach involves the N-alkylation of the aniline nitrogen. For instance, derivatives bearing N-methyl or N-benzyl groups have been synthesized from this compound (14) by reacting it with corresponding sulfonyl chlorides, followed by methylation or benzylation of the resulting sulfonamide. nih.gov A similar strategy involves the N-alkylation of related phenoxyanilines with pyridinylmethyl halides or aldehydes, sometimes using copper(II) triflate catalysts to facilitate the reaction.

Another synthetic route involves reacting the aniline with various electrophiles. For example, N-(2-dimethylaminoethyl) substituted benzamides have been prepared by reacting N-(2-dimethylaminoethyl)-(un)substituted anilines with 2-(4-methyl/methoxy-phenoxymethyl)benzoic acid chloride. farmaciajournal.com This method introduces a more complex, functionalized chain to the nitrogen atom. Furthermore, multicomponent condensation reactions provide a one-pot method for creating complex N-substituted derivatives, such as N-substituted 3,4-pyrroledicarboximides, by reacting a pyrrole (B145914) scaffold with secondary amines and formaldehyde. mdpi.com

Table 1: Examples of N-Substituted Aniline Derivatives and Synthetic Approaches

| Derivative Type | Starting Material | Synthetic Approach | Key Reagents | Ref |

| N-Methyl/N-Benzyl Sulfonamides | This compound | Sulfonylation followed by alkylation | Sulfonyl chlorides, Methyl/Benzyl halides | nih.gov |

| N-(Pyridinylmethyl)anilines | 4-(2-Methoxyphenoxy)aniline | N-Alkylation / Reductive Amination | Pyridinylmethyl halides/aldehydes, Et3N | |

| N-Substituted Benzamides | N-(2-dimethylaminoethyl)-anilines | Acylation | 2-(phenoxymethyl)benzoyl chloride | farmaciajournal.com |

| N-Substituted Dicarboximides | Pyrrolo[3,4-c]pyrrole scaffold | One-pot, three-component condensation | Secondary amines, Formaldehyde | mdpi.com |

Altering the 3-methoxyphenoxy portion of the molecule offers another avenue for SAR studies. Modifications here can impact the molecule's conformation, lipophilicity, and electronic properties.

A key method for modifying this group is through demethylation of the m-methoxy group to yield a hydroxyl group. For example, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from its methoxy (B1213986) precursor by refluxing with 48% hydrogen bromide in acetic acid. encyclopedia.pub This hydroxyl group can then serve as a handle for further derivatization.

The synthesis of various aryloxy phenols can also be achieved through Ullmann condensation reactions, which involve the copper-catalyzed coupling of aryl halides with phenols. encyclopedia.pub More contemporary methods involve the reaction of phenols with activated cyclic ketones, followed by bromination and aromatization to form 3-(aryloxy)phenols. encyclopedia.pub

Researchers have also synthesized derivatives where the aryloxy group itself is varied. For instance, 2-(2-hydroxyphenyl)-6-(phenoxy)-1,3-benzothiazole and its 4-methoxy and 3-methoxy analogs were prepared by reacting the corresponding 4-(aryloxy)anilines with salicylaldehyde (B1680747) in the presence of sulfur and potassium iodide. mdpi.com This demonstrates the feasibility of synthesizing analogs with different substitution patterns on the phenoxy ring. mdpi.com

The introduction of halogens (e.g., Br, Cl, F) or small alkyl/alkoxy groups onto the aromatic rings of the this compound scaffold is a well-established strategy in medicinal chemistry to fine-tune a compound's properties. These substitutions can influence metabolic stability, binding affinity, and membrane permeability.

Halogenated analogs, such as 4-bromo-2-(4-methoxy-phenoxy)-aniline, have been synthesized. The preparation of such compounds can involve the direct bromination of the parent phenoxyaniline (B8288346). The presence of a halogen like bromine can increase hydrophobicity compared to methoxy-substituted analogs.

Alkyl and additional methoxy groups can also be incorporated. The synthesis of 2-alkyl-5-nitrobenzofurans, for example, proceeds through intermediates like methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are prepared from the condensation of substituted 2-hydroxybenzaldehydes with alkyl 2-bromoalkanoates. researchgate.net The synthesis of aryloxy-substituted anilines often involves methods like the Ullmann coupling, which can be adapted to introduce various substituted phenoxy groups. Studies on related structures have also explored the introduction of alkyl groups at various positions to probe their effect on biological activity. escholarship.org

Table 2: Examples of Halogenated and Alkyl/Methoxy Substituted Analogs

| Compound | Substitution Type | Synthetic Precursor/Method | Potential Effect | Ref |

| 4-Bromo-2-(4-methoxy-phenoxy)-aniline | Halogenation (Bromine) | Bromination of 2-(4-methoxy-phenoxy)aniline | Increased hydrophobicity | |

| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Alkylation | Condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-bromoesters | Intermediate for further cyclization/modification | researchgate.net |

| 3',5' Alkyl-substituted analogs | Alkylation | N/A | Modulate biological activity | escholarship.org |

| 2-Methoxy-6-(2-methoxyphenoxy)aniline | Methoxy substitution | Ullmann coupling or nucleophilic aromatic substitution | Altered polarity and binding interactions |

The this compound scaffold is a valuable starting point for designing inhibitors of specific enzymes, such as kynurenine (B1673888) aminotransferase II (KAT II). mdpi.comscbt.com KAT II is a key enzyme in the kynurenine pathway of tryptophan metabolism, responsible for converting kynurenine into kynurenic acid (KYNA). scbt.comresearchgate.net Elevated levels of KYNA in the brain are associated with cognitive deficits and neuropsychiatric disorders like schizophrenia, making KAT II an important therapeutic target. mdpi.comnih.gov

The design of KAT II inhibitors often involves creating molecules that can bind to the enzyme's active site, disrupting its catalytic function. scbt.com Computational methods like pharmacophore modeling and molecular docking are used to predict which derivatives might act as potent inhibitors. mdpi.comresearchgate.net Based on these models, heterocyclic amino ketones, including thiazole (B1198619) and triazole-based compounds, have been synthesized and identified as potential irreversible inhibitors of KAT II. mdpi.com

While specific syntheses starting directly from this compound are detailed in proprietary documents, the general strategy involves creating analogs that mimic the substrate and interact with key residues in the KAT II active site. google.com For example, the irreversible KAT II inhibitor PF-04859989 has been used in studies to demonstrate that reducing KYNA levels can improve sleep quality, highlighting the therapeutic potential of such derivatives. nih.gov

The primary amine of this compound is readily converted into a Schiff base (or imine) through condensation with a carbonyl compound (an aldehyde or ketone). derpharmachemica.comekb.eg This reaction creates a C=N double bond (azomethine group) and significantly expands the structural diversity of the derivatives. Schiff bases are important intermediates in organic synthesis and often possess their own biological activities. derpharmachemica.com

The synthesis is typically straightforward, involving the refluxing of the aniline derivative with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with a few drops of an acid catalyst like glacial acetic acid. impactfactor.orgresearchgate.net For example, Schiff bases have been prepared by reacting 4,4'-methylendianiline with various substituted benzaldehydes (such as benzaldehyde, p-methoxy benzaldehyde, and p-chloro benzaldehyde) to yield diimine compounds. derpharmachemica.com Similarly, substituted anilines can be reacted with quinazolinone-based aldehydes to form quinazoline (B50416) Schiff bases. ekb.eg The resulting products are often crystalline solids and can be purified by recrystallization. jmchemsci.com

The formation of the Schiff base is confirmed using spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a characteristic stretching band for the C=N group is observed, while in ¹H-NMR, a signal corresponding to the azomethine proton (HC=N) appears. derpharmachemica.comresearchgate.net

Table 3: General Synthesis and Characterization of Schiff Bases

| Reactants | Reaction Condition | Product Type | Spectroscopic Evidence (Typical) | Ref |

| Aniline derivative + Aldehyde/Ketone | Reflux in Ethanol, optional acid catalyst | Schiff Base (Imine) | IR: C=N stretch; ¹H-NMR: HC=N proton signal | derpharmachemica.comimpactfactor.org |

| 3-Arylquinazolin-4(3H)-one-2-carbaldehydes + Substituted anilines | Reflux | Quinazoline Schiff bases | IR: C=O and C=N stretches | ekb.eg |

| 4-Methoxy cinnamic acid derivative + Hydrazine, then Aldehyde | Multi-step synthesis | Benzothiazole Schiff bases | ¹H-NMR: Signals for OCH₃, Ar-H, and N=CH protons | jmchemsci.com |

Incorporating heterocyclic rings like triazine and thiazole into the this compound structure has yielded compounds with significant biological activities, particularly as enzyme inhibitors.

Triazine Derivatives: 1,3,5-Triazine (B166579) derivatives are commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles in a controlled manner. mdpi.comresearchgate.net By reacting cyanuric chloride with this compound, followed by reactions with other amines or nucleophiles, a diverse library of multi-substituted triazine derivatives can be generated. mdpi.com For example, new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized and characterized. mdpi.com

Thiazole Carboxamide Derivatives: Thiazole carboxamide derivatives have been designed and synthesized as potent cyclooxygenase (COX) inhibitors. nih.govnih.govnajah.edu The synthesis typically involves coupling a thiazole carboxylic acid with an aniline derivative. For instance, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid can be activated with coupling agents like EDCI and DMAP, and then reacted with an aniline, such as a substituted 4-phenoxyaniline (B93406), to form the corresponding thiazole carboxamide. nih.gov One such compound, N-(4-(2-methoxyphenoxy)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide (2i), was synthesized with a 65.2% yield. nih.govacs.org These studies found that the synthesized molecules showed potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.govacs.org

Table 4: Synthesis of Triazine and Thiazole Carboxamide Derivatives

| Heterocycle | Core Reagent | Amine Component | Coupling/Reaction Type | Example Product Class | Ref |

| Triazine | Cyanuric Chloride | Aniline derivatives, Piperidine, etc. | Nucleophilic Aromatic Substitution | Substituted s-triazines | mdpi.com |

| Thiazole | Thiazole-5-carboxylic acid | Substituted 4-phenoxyanilines | Amide coupling | Thiazole Carboxamides | nih.govnajah.edu |

Fentanyl Triazole Derivatives

The 3-methoxyphenoxy moiety, a key component of this compound, has been incorporated into novel derivatives of fentanyl, a potent synthetic opioid. Researchers have synthesized a series of fentanyl analogues where the phenethyl group is replaced by a 1,2,3-triazole ring linker. In one such series, the 3-methoxyphenoxy group was attached to this triazole ring to explore interactions with the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). researchgate.netresearchgate.net

The synthesis involved creating an intermediate, 1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-one, which was then further modified. researchgate.net The resulting compounds were tested for their binding affinity. The most active of these analogues, compound 6d , demonstrated moderate binding to both the MOR and σ1R, indicating that the 3-methoxyphenoxy group is a viable substituent in the design of new opioid receptor ligands. researchgate.net

| Compound | Structure | MOR Affinity (IC50, µM) | σ1R Affinity (IC50, µM) |

|---|---|---|---|

| 6d | N-phenyl-N-(1-(2-(4-((3-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-yl)benzamide | 1.9 | 6.9 |

Elucidation of Structure-Activity Relationships

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on its aromatic rings. The methoxy group itself, being an electron-donating group, can influence the molecule's interaction with target proteins. uni-heidelberg.de

This is evident in the development of nonsteroidal progesterone (B1679170) receptor (PR) antagonists. tandfonline.com In this research, this compound was used as a starting material to synthesize a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives. Structure-activity relationship (SAR) studies revealed that the N-(4-phenoxyphenyl)benzenesulfonamide structure is a promising scaffold for PR antagonists. The activity of these compounds was modulated by substituents on the benzenesulfonyl portion of the molecule. For instance, among various arylsulfonyl derivatives, a 3-chloro substituent (compound 20a ) yielded the most potent activity, while a 3-trifluoromethyl derivative proved to be a highly potent and selective PR antagonist. tandfonline.com This demonstrates that while the core this compound structure provides the necessary foundation, fine-tuning of biological activity is achieved through strategic placement of other functional groups. tandfonline.com

| Compound | Substituent on Benzenesulfonyl Ring | PR Antagonistic Activity (IC50, µM) |

|---|---|---|

| 20a | 3-Cl | 0.17 |

| 19a | Unsubstituted | 1.1 |

| 25 | 3-NO2 | 0.29 |

| 32 | 3-CF3 | 0.086 |

Conformational Analysis and Bioactive Conformations

The diaryl ether linkage in this compound is a key structural feature that dictates its three-dimensional shape. This ether bond provides significant rotational flexibility, allowing the two aromatic rings to adopt a non-coplanar arrangement. nih.govresearchgate.net This contrasts with more rigid, fused-ring systems. The specific dihedral angle between the phenoxy and aniline rings is a critical determinant of the molecule's ability to fit into the binding pocket of a biological target. nih.gov

Studies on related diaryl ether compounds confirm that large substituents ortho to the ether oxygen can hinder rotation and restrict the molecule's ability to assume a planar conformation. acs.org This rotational freedom allows derivatives of this compound to adopt a specific low-energy, "bioactive" conformation upon approaching a receptor. This conformational flexibility is crucial for its function, as the optimal arrangement of aromatic rings and functional groups is necessary for effective binding and subsequent biological activity. tandfonline.comacs.org For example, in a study of 4-nitro-2-phenoxyaniline, the dihedral angle between the aromatic rings was found to be approximately 71.4°. nih.govnih.gov This significant twist highlights the non-planar nature of the phenoxyaniline scaffold.

Comparative Analysis with Structurally Related Aromatic Amines

The enhanced biological activity of compounds derived from the this compound scaffold becomes clear when compared to simpler aromatic amines. In the development of progesterone receptor antagonists, derivatives built on the N-(4-phenoxyphenyl)benzenesulfonamide framework showed significantly greater potency than those derived from simple aniline or toluidine. tandfonline.com

For example, the 3-chlorobenzenesulfonyl derivative of 4-phenoxyaniline exhibited an IC₅₀ value of 0.17 μM. In contrast, the analogous derivatives of simple aniline and toluidine had low activity. tandfonline.com This suggests that the diaryl ether moiety is not just a simple spacer but plays a crucial role in positioning the molecule within the receptor's ligand-binding domain, likely through favorable hydrophobic or π-stacking interactions that are unavailable to single-ring aromatic amines. The extended structure of the phenoxyaniline group allows it to span a larger area of the binding pocket, leading to stronger and more specific interactions.

Development of Hybrid Molecules and Pharmacophores

The this compound structure serves as a key pharmacophore, or as a building block for creating more complex "hybrid molecules". A hybrid molecule is a chemical entity that combines two or more distinct pharmacophores (structural units responsible for biological activity) into a single compound, often connected by a linker. This strategy is employed to develop molecules with improved affinity, selectivity, or a dual mode of action.

The development of potent progesterone receptor (PR) antagonists from an N-(4-phenoxyphenyl)benzenesulfonamide scaffold is a clear example of this principle. tandfonline.com Here, the 4-phenoxyaniline core acts as one pharmacophoric element, while the substituted benzenesulfonamide (B165840) portion acts as another. By exploring various substituents, researchers were able to develop a highly potent and selective antagonist (compound 32), demonstrating the successful evolution of a simple starting scaffold into a complex and effective molecule. tandfonline.com This approach underscores the utility of this compound as a foundational element in medicinal chemistry for generating novel therapeutic agents.

Computational Chemistry and in Silico Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

Molecular docking studies are instrumental in predicting how 4-(3-methoxyphenoxy)aniline and its derivatives might interact with key biological targets implicated in various diseases.

Cyclooxygenase (COX) Enzymes: Derivatives of phenoxyanilines have been investigated as potential anti-inflammatory agents through the inhibition of COX enzymes. For instance, molecular docking studies on thiazole (B1198619) carboxamide derivatives have been performed to understand their binding patterns within the active sites of both COX-1 and COX-2 isozymes. acs.orgnih.gov These studies help elucidate the structural basis for the observed inhibitory activity and selectivity. acs.org For example, the docking of novel thiazole carboxamide derivatives into COX-1 and COX-2 active sites revealed potential binding modes and interactions responsible for their biological activity. acs.org While not specific to this compound itself, these studies on related structures suggest that the phenoxy aniline (B41778) scaffold can be accommodated within the COX active site, forming key interactions that lead to inhibition.

EGFR/PI3K/AKT/mTOR Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade are crucial in cell proliferation and survival, and their dysregulation is common in cancer. nih.govnih.gov Molecular docking studies have been used to evaluate the potential of various heterocyclic compounds, including derivatives containing phenoxy groups, to inhibit components of this pathway. researchgate.netmdpi.com For example, docking studies of 1,3,5-triazine (B166579) derivatives have shown good binding affinity with receptors in the EGFR/PI3K/AKT/mTOR signaling pathway. researchgate.net These in silico models predict that the compound can fit into the ATP-binding pocket of these kinases, a critical step for their inhibitory action. The methoxyphenoxy moiety can contribute to binding through hydrophobic and hydrogen bond interactions within the receptor's active site. researchgate.net The activation of this pathway is noted in about 50% of hepatocellular carcinoma cases. nih.gov

The analysis of ligand-protein interactions is a critical output of molecular docking simulations, detailing the specific forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

In studies of related inhibitors targeting COX enzymes, the interactions often involve key residues in the active site. For example, the carboxylate group of the ligand might form hydrogen bonds with arginine and tyrosine residues, while the aromatic rings can engage in hydrophobic interactions with the surrounding nonpolar residues. fip.org

Similarly, for inhibitors of the EGFR/PI3K/AKT/mTOR pathway, docking studies reveal crucial hydrogen bonds with backbone atoms in the hinge region of the kinase domain. jpmsonline.com The phenoxy and aniline rings of a ligand like this compound can form pi-alkyl and pi-cation interactions with amino acid residues in the binding pocket. jpmsonline.com The specific pattern of these interactions dictates the binding affinity and selectivity of the compound for its target protein. researchgate.net

| Target Protein | Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Examples) |

|---|---|---|---|

| COX-2 | Hydrogen Bond | Amine/Carboxamide | Arg120, Tyr355 |

| COX-2 | Hydrophobic | Phenoxy Ring | Leu352, Val523, Ala527 |

| EGFR Kinase | Hydrogen Bond | Aniline NH | Met793 (Hinge Region) |

| EGFR Kinase | Hydrophobic/Pi-Alkyl | Methoxy (B1213986)/Phenyl Rings | Leu718, Val726, Ala743, Leu844 |

| PI3K | Hydrogen Bond | Amine/Heterocycle | Val851, Ser774 |

| PI3K | Hydrophobic | Phenoxy Ring | Trp780, Met772, Tyr836 |

Prediction of Binding Patterns with Biological Targets (e.g., COX enzymes, EGFR/PI3K/AKT/mTOR pathways)

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jcsp.org.pk It is widely applied to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles with high accuracy. jcsp.org.pknih.gov For this compound, DFT calculations can yield an optimized 3D structure, which is the foundation for further computational analysis like molecular docking. frontiersin.orgnih.gov

DFT is also employed to predict the reactivity of a molecule. mdpi.com For instance, DFT calculations have been used to study the regiodivergent reactions of anilines and phenolates with benzoquinones, providing insights into reaction mechanisms and thermodynamic favorability. acs.org Such studies can help predict how this compound might behave in various chemical reactions, for example, by calculating the energies of transition states to determine reaction barriers. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is particularly relevant for predicting the reactivity of this compound with environmental oxidants. A higher HOMO energy level would indicate greater susceptibility to oxidation. DFT calculations have been used to determine the HOMO and LUMO energies for related thiazole derivatives to predict their chemical reactivity and stability. nih.gov This approach can be applied to this compound to assess its potential environmental degradation pathways.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Celecoxib (Reference) | -0.240 | -0.059 | 0.181 |

| Compound 2a | -0.197 | -0.079 | 0.118 |

| Compound 2b | -0.211 | -0.070 | 0.141 |

| Compound 2j | -0.223 | -0.075 | 0.148 |

Density Functional Theory (DFT) for Structural Optimization and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk The fundamental principle is that the structural similarity of molecules implies similar properties and biological activities. mst.dk

For aniline derivatives, QSAR models have been developed to predict various properties, including lipophilicity (logP), which is a crucial parameter for drug absorption and distribution. nih.gov In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of compounds. nih.gov Then, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov

While a specific QSAR model for the biological activity of this compound is not prominently reported, the methodology is applicable. By synthesizing and testing a series of analogues with variations in the substitution pattern of the phenoxy or aniline rings, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. QSAR models are recognized as useful tools for predicting the COX-II selectivity of designed molecules. acs.org

Prediction of Biological Activities (e.g., Toxicity, Biodegradability)

In silico toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of a chemical with its biological activity. marquette.edu For classes of compounds like substituted anilines and phenols, QSAR models have been developed to predict various toxicity endpoints. researchgate.netdoi.org These models are crucial for prioritizing chemicals for further testing and for regulatory assessments. marquette.edu

Toxicity Prediction: The toxicity of substituted anilines to aquatic organisms is often predicted using models that incorporate descriptors for hydrophobicity and electronic properties. researchgate.netoup.com The most common descriptors are the logarithm of the n-octanol/water partition coefficient (log Kₒw), which represents a molecule's hydrophobicity, and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to a molecule's reactivity and ability to accept electrons. researchgate.netoup.com For many anilines, which act as polar narcotics, these two descriptors can provide a satisfactory description of their toxic effects. oup.comnih.gov The general QSAR models for aniline toxicity suggest that the biological activity is influenced by the interaction of electrons between the organic chemical's molecules and biological macromolecules. researchgate.net

| Organism | Toxicity Endpoint | Key Molecular Descriptors | Reference |

|---|---|---|---|

| Carp (Cyprinus carpio) | 96h-LC₅₀ | ELUMO, logP | researchgate.net |

| Photobacterium phosphoreum | 15min-EC₅₀ | ELUMO, logP | researchgate.net |

| Algae (Scenedesmus obliquus) | 48h-EC₅₀ | ELUMO, logP | researchgate.net |

| Algae (Pseudokirchneriella subcapitata) | Growth Rate Inhibition | ELUMO, log Kₒw | oup.com |

| Tetrahymena pyriformis | 48h-IGC₅₀ | log Kₒw | nih.gov |

Biodegradability Prediction: The environmental persistence of a compound is largely determined by its susceptibility to biodegradation. In silico tools can predict whether a molecule is likely to be broken down by microorganisms in the environment. The BIOWIN™ program, part of the EPI Suite™, estimates both aerobic and anaerobic biodegradability. epa.gov It uses multiple models, including a probability program, to predict outcomes such as fast degradation, ultimate degradation half-life, and anaerobic biodegradation potential. epa.gov The predictions are based on the presence of functional groups that are known to be either susceptible or resistant to microbial attack. The structure of this compound, containing ether and amine functionalities on aromatic rings, would be analyzed by these models to forecast its environmental persistence. episuite.dev Studies on the biodegradation of xenobiotics have shown that microorganisms like Bacillus species can degrade a wide range of aromatic compounds, which is the type of process these models aim to predict. nih.gov

Fragment-Based Approaches in QSAR Models

This approach is exemplified by the KOWWIN™ program within the EPI Suite™, which estimates the log Kₒw of a chemical using an atom/fragment contribution method. epa.govepisuite.dev To predict the log Kₒw for this compound, the model would dissect its structure into fundamental fragments (e.g., phenyl rings, ether oxygen, amine group, methoxy group) and assign a specific value to each. These values are summed, along with correction factors for structural features, to yield a final log Kₒw estimate. This estimated log Kₒw is a critical input descriptor for many QSARs that predict toxicity, bioaccumulation, and soil sorption. researchgate.netnih.govepa.gov This method allows for rapid screening of chemicals without the need for experimental measurement. episuite.dev

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery and molecular toxicology, MD simulations provide detailed insights into the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. chemmethod.comnih.gov

While specific MD simulation studies for this compound were not found, the methodology is widely applied to similar aniline derivatives to understand their binding mechanisms. chemmethod.comnih.govacs.org A typical MD simulation runs for a set duration (e.g., 100 nanoseconds) and tracks the interactions between the ligand and the protein's binding site. chemmethod.comchemmethod.com Key analyses include: